molecular formula C6H5Cl2NOS B8646803 n-Methyl-(2,5-dichlorothiophen-3-yl)carboxamide

n-Methyl-(2,5-dichlorothiophen-3-yl)carboxamide

Cat. No. B8646803
M. Wt: 210.08 g/mol
InChI Key: NKFDAINQZIKGLX-UHFFFAOYSA-N
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Patent
US06048880

Procedure details

To a stirred solution of 2,5-dichloro-3-thenoyl chloride (commercially available from Maybridge Chemical Co. Ltd. 1.07 g, 5 mM) in CH2Cl2 (5 mL) was added 40% aqueous solution of methylamine (1 mL) at room temperature. After stirring overnight, the mixture was poured into CH2Cl2 (50 mL). The whole was washed with water (40 mL), brine (40 mL), dried over MgSO4, and concentrated in vacuo. The resulting solid was triturated with Et2O-hexane to give the subtitle compound (0.54 g, 51% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([Cl:7])=[CH:4][C:3]=1[C:8](Cl)=[O:9].[CH3:11][NH2:12]>C(Cl)Cl>[CH3:11][NH:12][C:8]([C:3]1[CH:4]=[C:5]([Cl:7])[S:6][C:2]=1[Cl:1])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(S1)Cl)C(=O)Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The whole was washed with water (40 mL), brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with Et2O-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=O)C1=C(SC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.